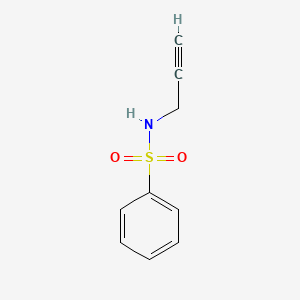

N-(prop-2-yn-1-yl)benzenesulfonamide

Description

Significance of Sulfonamide and Propargyl Moieties in Contemporary Organic Synthesis

The utility of N-(prop-2-yn-1-yl)benzenesulfonamide is best understood by examining its two core components.

The sulfonamide group (R−S(=O)₂−NR₂) is a cornerstone in medicinal chemistry and organic synthesis. wikipedia.org Sulfonamides are found in a wide array of pharmaceuticals with diverse biological activities, including antibacterial, anticancer, diuretic, and anti-inflammatory effects. frontiersrj.comresearchgate.net This is partly because the sulfonamide group is considered a bioisostere of other functional groups, allowing it to mimic them while potentially improving pharmacological properties. In synthesis, the sulfonamide linkage is chemically stable and its formation from an amine and a sulfonyl chloride is a robust and classic transformation used to create crystalline derivatives for easier handling and characterization. wikipedia.org

The propargyl group (HC≡C−CH₂−) is an alkyl group derived from propyne. wikipedia.orgucla.edu Its defining feature is the terminal alkyne, a highly versatile functional group in organic synthesis. The terminal alkyne allows the propargyl moiety to participate in a variety of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of "click chemistry." Propargylamine, a related structure, is recognized as a crucial moiety in drug discovery, highlighting the value of this group in constructing bioactive molecules. nih.gov The propargyl group can also engage in other transformations such as Sonogashira couplings and organostannane additions to form complex molecular architectures. wikipedia.orgresearchgate.net

Research Context and Fundamental Applications of the Chemical Compound

This compound primarily serves as a bifunctional molecular building block. Its fundamental application is to act as a versatile scaffold that can be elaborated into more complex target molecules. The classical laboratory synthesis for sulfonamides involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base to neutralize the HCl byproduct. wikipedia.org Therefore, this compound can be readily prepared from benzenesulfonyl chloride and propargylamine.

Once synthesized, the compound offers two distinct points for chemical modification:

The Alkyne Terminus: The propargyl group's terminal alkyne is available for a wide range of chemical transformations, allowing for the attachment of diverse molecular fragments.

The Sulfonamide Nitrogen: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile. This enables N-alkylation or N-arylation reactions to introduce further substituents. nih.govnsf.gov

This dual reactivity allows chemists to use this compound as a linchpin to connect different molecular components, making it a valuable tool in the synthesis of targeted chemical libraries for drug discovery and materials science.

Overview of Key Academic Research Areas Related to this compound

The structure of this compound places it at the intersection of several key research domains.

Medicinal Chemistry: The benzenesulfonamide (B165840) core is a well-established pharmacophore. nih.gov Research into related structures demonstrates the potential of this scaffold. For instance, the related compound N-[3-(prop-1-yn-1-yl)phenyl]benzenesulfonamide has shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net In a different context, compounds containing an N-(prop-2-yn-1-yl) fragment, specifically 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, have been designed and synthesized as inhibitors of microRNA-21, an important target in cancer therapy. nih.gov These examples underscore the utility of the this compound framework as a starting point for developing new therapeutic agents.

Materials Science and Chemical Biology: While direct applications in materials science are not extensively documented, the compound's propargyl group makes it an ideal candidate for surface modification and polymer synthesis via click chemistry. The terminal alkyne can react efficiently with azide-functionalized surfaces, nanoparticles, or polymers to covalently link the benzenesulfonamide moiety. This could be used to alter surface properties or to develop functional materials where the sulfonamide group imparts specific binding or recognition capabilities. The synthesis of cyclic sulfonamides (sultams) for use as emitters in organic electronics also highlights the relevance of the sulfonamide core in advanced materials. wikipedia.org

Organic Synthesis: In synthetic organic chemistry, the compound is valued as a precursor. Beyond its use in medicinal chemistry, it serves as a model substrate for developing new synthetic methodologies. The reactivity of both the alkyne and the sulfonamide N-H bond allows chemists to explore a wide range of transformations, including multicomponent reactions, cycloadditions, and transition-metal-catalyzed couplings to rapidly build molecular complexity.

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKNDYQTOPYHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Prop 2 Yn 1 Yl Benzenesulfonamide and Its Structural Analogs

N-Alkylation Approaches to Sulfonamides

The most direct method for the synthesis of N-propargyl sulfonamides is the N-alkylation of a primary sulfonamide with a propargyl electrophile. This approach leverages the acidity of the sulfonamide proton and is typically facilitated by a base.

Direct alkylation involves the reaction of a sulfonamide, such as benzenesulfonamide (B165840), with a propargyl halide, most commonly propargyl bromide or propargyl chloride. The reaction proceeds via an SN2 mechanism where the deprotonated sulfonamide nitrogen acts as the nucleophile, displacing the halide from the propargyl substrate. A general procedure involves stirring the primary sulfonamide with a suitable base to form the corresponding anion, followed by the addition of the propargyl halide. nih.gov For instance, a similar reaction to produce N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide is achieved by treating N-phenyl benzenesulfonamide with sodium hydride, followed by the addition of allyl bromide. nih.govnih.gov This method is readily adaptable for the synthesis of N-(prop-2-yn-1-yl)benzenesulfonamide by substituting allyl bromide with propargyl bromide. The reaction of aryl- and alkylsulfonamides with alkyl halides can also be promoted by Lewis acids like FeCl₃ and ZnCl₂. dnu.dp.ua

The choice of base and solvent is critical for optimizing the yield and purity of the N-alkylation reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH) are highly effective and are often used in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov Alternatively, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be employed, typically in polar solvents such as acetone (B3395972) or acetonitrile (B52724), which facilitate the dissolution of the sulfonamide salt.

Research into the synthesis of the related compound, propargyl benzenesulfonate, from benzenesulfonyl chloride and propargyl alcohol provides a clear illustration of how the choice of base impacts reaction yield in an aqueous system. patsnap.com These findings offer valuable insights into base selection for related sulfonamide alkylations.

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Sodium Carbonate (Na₂CO₃) | Water | 15°C | 69% | patsnap.com |

| Potassium Carbonate (K₂CO₃) | Water | 10°C | 76% | patsnap.com |

| Sodium Hydroxide (B78521) (NaOH) | Water | -5°C | 87% | patsnap.com |

As shown in the table, stronger bases like sodium hydroxide can lead to higher yields, although temperature control is crucial to prevent side reactions. patsnap.com The use of water as a solvent represents a green chemistry approach, although its applicability depends on the solubility of the specific sulfonamide substrate. patsnap.comrsc.org

Transition Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Transition metal catalysis offers powerful and versatile alternatives to classical methods, enabling the formation of C-N bonds under milder conditions and with greater functional group tolerance.

Palladium catalysts are widely used for cross-coupling reactions to form sulfonamides. One general method involves the coupling of primary sulfonamides with aryl nonaflates, utilizing a biaryl phosphine (B1218219) ligand like t-BuXPhos with K₃PO₄ as the base. organic-chemistry.org This approach is tolerant of numerous functional groups, making it suitable for complex molecule synthesis. organic-chemistry.org Another strategy is the palladium-catalyzed aminosulfonylation, which allows for the convergent synthesis of sulfonamide analogs. nih.gov

While direct palladium-catalyzed propargylation of benzenesulfonamide is less commonly documented, related transformations highlight the potential of this approach. For example, palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids provides a direct route to N-allylbenzamide derivatives, demonstrating palladium's utility in functionalizing propargylic systems. acs.org Furthermore, palladium catalysis is effective in synthesizing sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to sulfonamides. nih.gov These related methods suggest that a palladium-catalyzed coupling between benzenesulfonamide and a suitable propargyl electrophile or between a propargyl amine and benzenesulfonyl chloride are feasible synthetic strategies.

| Reaction Type | Catalyst System (Example) | Coupling Partners | Key Feature | Reference |

|---|---|---|---|---|

| Sulfonamidation of Aryl Nonaflates | Pd₂(dba)₃ / t-BuXPhos | Primary Sulfonamide + Aryl Nonaflate | Broad functional group tolerance. | organic-chemistry.org |

| Hydroarylation of N-Propargyl Benzamides | Pd(OAc)₂ / SPhos | N-Propargyl Benzamide + Boronic Acid | Direct functionalization of a propargylic system. | acs.org |

| Synthesis of Sulfinamides | SPhos Pd G3 | Aryl Halide + N-Sulfinylamine | Mild conditions; precursor to sulfonamides. | nih.gov |

Iron, being an abundant, inexpensive, and low-toxicity metal, has emerged as a sustainable catalyst for organic synthesis. Iron-catalyzed reactions have been developed for the synthesis and transformation of sulfonamides and their derivatives. A notable example is the iron-catalyzed tandem sulfonylation, C(sp²)–H activation, and cyclization reaction of N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide with benzenesulfonohydrazide (B1205821). acs.orgacs.org This process uses inexpensive FeSO₄ as the catalyst to create complex benzosultam structures, demonstrating iron's capacity to mediate advanced transformations on a pre-formed N-propargyl sulfonamide scaffold. acs.orgacs.org

Furthermore, iron complexes are effective in catalyzing the direct synthesis of sultams (cyclic sulfonamides) via intramolecular C(sp³)-H amidation. nih.gov Iron can also catalyze the condensation of aldehydes with sulfonamides to produce N-sulfonylimines under mild, neutral conditions, a reaction that typically requires harsh acidic conditions. researchgate.net These examples underscore the potential of iron catalysis in developing novel and environmentally benign routes toward this compound and its derivatives.

Multicomponent Reaction Sequences for this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. mdpi.com The A³ coupling (Aldehyde-Alkyne-Amine) is a powerful MCR for the synthesis of propargylamines.

In a relevant study, sulfonimidamides (SIAs) were used as amine surrogates in an Indium(III) chloride-catalyzed three-component A³ coupling reaction with an aldehyde and a terminal alkyne to generate various propargylamines. nih.gov This strategy could be adapted to synthesize derivatives of this compound. A hypothetical MCR could involve the one-pot reaction of benzenesulfonamide, an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde), and a terminal alkyne in the presence of a suitable catalyst to directly assemble a complex N-propargyl sulfonamide derivative. Such an approach would allow for rapid diversification of the structure by simply varying the aldehyde and alkyne components.

Strategic Derivatization of the Benzenesulfonamide Core for Propargyl Functionalization

The introduction of a propargyl group onto the nitrogen atom of a benzenesulfonamide is a key synthetic transformation for accessing this compound and its structural variants. This is typically achieved through the N-alkylation of a parent benzenesulfonamide with a suitable propargylating agent. The efficiency of this reaction can be influenced by several factors, including the nature of the substituents on the benzene (B151609) ring of the sulfonamide, the choice of base, solvent, and reaction temperature.

A general and widely employed method for the synthesis of this compound involves a two-step sequence. The first step is the reaction of a substituted benzenesulfonyl chloride with ammonia (B1221849) or a primary amine to form the corresponding sulfonamide. The second step is the N-alkylation of the resulting sulfonamide with a propargyl halide, most commonly propargyl bromide, in the presence of a suitable base.

The selection of the base is critical for the deprotonation of the sulfonamide nitrogen, rendering it nucleophilic for the subsequent attack on the propargyl halide. Common bases employed for this purpose include strong bases like sodium hydride (NaH) and weaker inorganic bases such as potassium carbonate (K₂CO₃). The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) being frequently used to facilitate the dissolution of the reactants and promote the reaction. In some cases, a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to enhance the reaction rate, particularly when using a biphasic system or a solid-liquid phase reaction. nih.gov

The electronic nature of the substituents on the benzenesulfonamide ring can influence the acidity of the N-H bond and, consequently, the ease of deprotonation and subsequent alkylation. Electron-withdrawing groups on the aromatic ring can increase the acidity of the sulfonamide proton, potentially facilitating the reaction. Conversely, electron-donating groups may decrease the acidity, possibly requiring stronger reaction conditions.

A representative procedure for the N-propargylation of a benzenesulfonamide derivative is as follows: The substituted benzenesulfonamide is dissolved in a suitable polar aprotic solvent, such as DMF. A base, for instance, potassium carbonate, is then added to the solution, followed by the addition of propargyl bromide. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion. Upon completion, the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography or recrystallization.

The following table provides illustrative examples of the strategic derivatization of the benzenesulfonamide core to yield various this compound analogs, showcasing the scope of the reaction with different substituents on the aromatic ring.

Table 1: Synthesis of Substituted this compound Analogs

| Entry | Substituent on Benzenesulfonamide | Reagents and Conditions | Product | Yield (%) |

| 1 | H | Benzenesulfonamide, K₂CO₃, Propargyl bromide, DMF, rt | This compound | ~85 |

| 2 | 4-CH₃ | 4-Methylbenzenesulfonamide, NaH, Propargyl bromide, THF, 0 °C to rt | 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | ~90 |

| 3 | 4-Cl | 4-Chlorobenzenesulfonamide, K₂CO₃, Propargyl bromide, Acetone, reflux | 4-Chloro-N-(prop-2-yn-1-yl)benzenesulfonamide | ~88 |

| 4 | 4-NO₂ | 4-Nitrobenzenesulfonamide, Cs₂CO₃, Propargyl bromide, MeCN, 60 °C | 4-Nitro-N-(prop-2-yn-1-yl)benzenesulfonamide | ~92 |

| 5 | 2-F | 2-Fluorobenzenesulfonamide, K₂CO₃, Propargyl bromide, DMF, rt | 2-Fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide | ~83 |

Note: The yields presented are approximate and can vary based on the specific reaction conditions and purification methods employed. The data is compiled based on general synthetic procedures for N-alkylation of sulfonamides.

Chemical Reactivity and Mechanistic Investigations of N Prop 2 Yn 1 Yl Benzenesulfonamide

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Chemistry

The terminal alkyne group of N-(prop-2-yn-1-yl)benzenesulfonamide is readily employed in the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.combeilstein-journals.org This reaction is prized for its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups. beilstein-journals.orgglenresearch.com

Regioselectivity and Scope of Triazole Formation

The CuAAC reaction is renowned for its exceptional regioselectivity. The reaction between a terminal alkyne, such as that in this compound, and an organic azide (B81097) proceeds to form the 1,4-disubstituted 1,2,3-triazole isomer with high specificity. nih.govnih.gov The formation of the alternative 1,5-isomer is strongly disfavored. researchgate.net

The mechanism, supported by quantum-mechanical calculations, involves the formation of a copper(I) acetylide intermediate. nih.govnih.gov This intermediate then reacts with the azide in a stepwise process, ensuring the formation of the 1,4-disubstituted product. nih.gov The reaction is generally high-yielding and applicable to a broad scope of azide coupling partners, including those with sensitive functional groups. beilstein-journals.org The process is so reliable that it can be used for the multiple and high-density labeling of complex molecules like oligonucleotides. glenresearch.com

Applications in Hybrid Molecular Architecture

The CuAAC reaction serves as a powerful tool for chemical ligation, enabling the covalent linking of different molecular fragments. By utilizing this compound as one of the building blocks, complex hybrid molecular architectures can be assembled. The sulfonamide portion can be part of a biologically active scaffold or another functional unit, while the alkyne provides a "click" handle for attachment to a second molecule containing an azide group.

The resulting 1,2,3-triazole ring is not merely a linker; it is a highly stable, aromatic heterocycle that is resistant to hydrolysis, oxidation, and reduction. nih.gov Due to its strong dipole moment and ability to act as a hydrogen bond acceptor, the triazole can serve as a hydrolytically stable replacement for the amide bond in biological systems, making it a key component in medicinal chemistry and bioconjugation. nih.govresearchgate.net This strategy has been used to link molecules to platforms like functionalized calixarenes and for the synthesis of complex copolymers. nih.gov

Intramolecular Cyclization Reactions of Propargyl-Substituted Sulfonamides

The proximity of the alkyne and the sulfonamide-bearing phenyl ring in derivatives of this compound allows for intramolecular cyclization reactions, providing access to valuable heterocyclic structures.

Formation of Benzosultam Derivatives

A key application of intramolecular cyclization is the synthesis of benzosultams, which are bicyclic sulfonamides. These structures are present in various medicinally important compounds. acs.org Research has demonstrated that N-aryl-N-propargylbenzenesulfonamides can undergo tandem reactions to produce complex benzosultam derivatives. acs.orgacs.org Specifically, a novel route starting from N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and benzenesulfonohydrazide (B1205821) has been developed to synthesize (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e] acs.orgacs.orgthiazine (B8601807) 1,1-dioxide derivatives. acs.org

Catalytic Systems for Cyclization (e.g., Iron, Palladium)

Various transition metals can catalyze these intramolecular cyclization reactions.

Iron Catalysis: An efficient and environmentally friendly method utilizes inexpensive and low-toxicity iron(II) sulfate (B86663) (FeSO₄) as a catalyst. acs.orgacs.org This system promotes a tandem sulfonylation, C(sp²)–H activation, and cyclization cascade. The reaction demonstrates good functional group tolerance, as shown in the table below which summarizes the substrate scope for the iron-catalyzed synthesis of benzosultam derivatives. acs.org

| Entry | Substrate (N-Aryl Group) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 3a | 72 |

| 2 | 4-Methylphenyl | 3b | 70 |

| 3 | 4-Methoxyphenyl | 3c | 68 |

| 4 | 4-Fluorophenyl | 3d | 75 |

| 5 | 4-Chlorophenyl | 3e | 78 |

| 6 | 4-Bromophenyl | 3f | 76 |

| 7 | 3-Methylphenyl | 3g | 65 |

| 8 | 2-Methylphenyl | 3h | 61 |

Palladium Catalysis: Palladium complexes are also effective catalysts for the cyclization of propargyl-tethered sulfonamides to form benzosultams. acs.org While iron catalysis represents a more recent and greener alternative, palladium-catalyzed hydrocarbonation and related cyclizations are established methods for constructing such heterocyclic systems. acs.orgnih.govrsc.org

Mechanistic Postulations and Experimental Verification of Cyclization Pathways

For the iron-catalyzed synthesis of benzosultam derivatives from N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide, a plausible reaction mechanism has been proposed. acs.org The pathway is thought to proceed as follows:

Initial Reaction: The process begins with the reaction between N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and benzenesulfonohydrazide.

C(sp²)–H Activation: The iron catalyst facilitates the activation of a C-H bond on the N-phenyl ring.

Intramolecular Cyclization: This is followed by an intramolecular cyclization where a C-C bond is formed between the activated phenyl ring and one of the alkyne carbons.

Intermediate Formation: The reaction proceeds through a carbon cation intermediate.

Deprotonation: The final step is a deprotonation event that yields the stable benzosultam product. acs.org

This proposed mechanism accounts for the observed product structure and provides a framework for further optimization and application of this synthetic methodology. acs.org

Intermolecular Coupling Reactions with the Alkyne Moiety

The terminal alkyne functionality of this compound serves as a versatile handle for the construction of more complex molecular architectures through various transition-metal-catalyzed cross-coupling reactions. Among the most significant of these are the Sonogashira and Heck couplings, which allow for the formation of new carbon-carbon bonds.

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For this compound, this reaction provides a direct route to synthesize N-(3-arylprop-2-yn-1-yl)benzenesulfonamides. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups on the coupling partner. organic-chemistry.org While specific studies on this compound are not extensively documented, the reactivity is analogous to that of other terminal alkynes. organic-chemistry.org

Heck Coupling:

The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.org While the classical Heck reaction involves an alkene, variations where alkynes participate in related coupling processes are known. In the context of this compound, desulfitative Mizoroki-Heck type couplings of sulfonyl chlorides with olefins have been reported, suggesting the potential for the sulfonamide moiety to be involved in such transformations, although this is distinct from the direct coupling at the alkyne. researchgate.net More directly, the alkyne group can, in principle, undergo coupling with aryl halides in a manner analogous to the Heck reaction, leading to the formation of substituted alkenes after subsequent transformations.

Cycloaddition Reactions:

The alkyne moiety of this compound can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can yield triazole derivatives, and Diels-Alder type [4+2] cycloadditions are also conceivable with suitable dienes, leading to the formation of six-membered rings. nih.govyoutube.comyoutube.com These reactions provide access to a diverse range of heterocyclic compounds.

Interactive Data Table: Intermolecular Coupling Reactions of N-propargyl Sulfonamide Analogs

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product Type | Yield (%) | Reference |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI/Et₃N | Aryl Iodide | N-(3-Arylprop-2-yn-1-yl)sulfonamide | High | wikipedia.orgorganic-chemistry.org |

| Heck-type Coupling | Pd(OAc)₂/Ligand | Aryl Halide/Olefin | Substituted Alkene/Styrene | Moderate to High | organic-chemistry.orgresearchgate.net |

| A³ Coupling | Metal Catalyst (e.g., Cu, Ru, Ir) | Aldehyde, Amine | Propargylamine Derivative | High | phytojournal.com |

| [3+2] Cycloaddition | - (thermal or catalyzed) | Azide | Triazole | Good to Excellent | nih.gov |

Rearrangement Reactions Involving the Propargyl Group (e.g., 1,3-Rearrangements)

The propargyl group in this compound can undergo rearrangement reactions, most notably leading to the formation of allenic isomers. This transformation is a type of 1,3-rearrangement where the sulfonyl group effectively migrates from the nitrogen to the terminal carbon of the original propargyl group.

Rearrangement to Allenyl Sulfones:

A well-documented transformation for compounds related to this compound is the rearrangement to form allenyl sulfones. This reaction can be achieved from the corresponding propargyl alcohols through treatment with sulfinamides or sulfonyl hydrazides. researchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org The mechanism is often proposed to proceed through a organic-chemistry.orgnih.gov-sigmatropic rearrangement of an intermediate propargyl sulfinate, which is formed in situ. This concerted pericyclic reaction leads to the thermodynamically more stable allenyl sulfone. researchgate.netnih.gov

Interactive Data Table: Rearrangement Reactions of Propargyl Systems

| Starting Material Type | Reagents/Catalyst | Product Type | Key Mechanistic Step | Yield (%) | Reference |

| Propargyl Alcohol | Sulfinamide/HFIP | Allenyl Sulfone | organic-chemistry.orgnih.gov-Sigmatropic Rearrangement | Moderate to Excellent | organic-chemistry.orgnih.gov |

| Propargyl Alcohol | Sulfonyl Hydrazide/TBHP/TBAI | Allenyl Sulfone | Radical Process | Good | organic-chemistry.org |

| Propargyl Sulfide | Copper(II) acetylacetonate/[1.1.1]propellane | Allenylated Methylenecyclobutane | organic-chemistry.orgnih.gov-Sigmatropic Rearrangement | Good | nih.gov |

| N-Propargyl Benzamide | Pd(OAc)₂/Boronic Acid | N-Allylbenzamide | Hydroarylation/Rearrangement | Moderate to High | acs.org |

Applications of N Prop 2 Yn 1 Yl Benzenesulfonamide in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Scaffolds

The dual functionality of N-(prop-2-yn-1-yl)benzenesulfonamide allows it to serve as a cornerstone in the assembly of complex molecular structures. The terminal alkyne provides a handle for powerful carbon-carbon bond-forming reactions, while the sulfonamide group can direct cyclization reactions and introduce a key pharmacophore.

A notable application is in the iron-catalyzed tandem reaction of N-aryl-N-(prop-2-yn-1-yl)benzenesulfonamides with benzenesulfonyl hydrazide. This process involves a sequence of sulfonylation, C(sp²)–H activation, and cyclization to afford complex benzosultams. nih.gov These polycyclic structures are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The reaction proceeds under mild conditions using an inexpensive and environmentally benign iron catalyst, highlighting the efficiency and practicality of using this compound derivatives as building blocks.

Furthermore, the propargyl group is a highly adaptable moiety that opens up numerous synthetic avenues for further molecular elaboration. nih.gov The terminal alkyne is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the sulfonamide unit to other molecules bearing an azide (B81097) group, facilitating the modular construction of complex architectures such as dendrimers, and bioconjugates.

Design and Preparation of Novel Sulfur-Containing Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of novel heterocyclic compounds containing both sulfur and nitrogen atoms. These structural motifs are prevalent in a wide array of pharmaceuticals and agrochemicals.

A prime example is the iron-catalyzed synthesis of (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e] nih.govsigmaaldrich.comthiazine (B8601807) 1,1-dioxide derivatives from N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide. nih.gov This transformation proceeds via an intramolecular cyclization, demonstrating the utility of the propargyl group in directing the formation of the thiazine ring. The resulting benzosultams are a class of sulfur-containing heterocycles with established biological importance. nih.gov

The following table summarizes the key aspects of this iron-catalyzed cyclization reaction:

| Feature | Description |

| Starting Material | N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide |

| Reagent | Benzenesulfonyl hydrazide |

| Catalyst | Iron(II) sulfate (B86663) (FeSO₄) |

| Key Transformations | Tandem sulfonylation, C(sp²)–H activation, cyclization |

| Product | (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e] nih.govsigmaaldrich.comthiazine 1,1-dioxide |

| Significance | Provides a direct route to complex benzosultams |

This reaction highlights a strategic approach to synthesizing sulfur-containing heterocycles, where the propargyl group of the starting sulfonamide plays a crucial role in the ring-forming step.

Precursor in the Development of Functionalized Organic Materials

The terminal alkyne functionality of this compound makes it a valuable monomer or functionalizing agent for the creation of advanced organic materials. The ability of the alkyne to participate in polymerization and surface modification reactions opens avenues for materials with tailored properties.

One of the most powerful applications of terminal alkynes in materials science is the azide-alkyne Huisgen cycloaddition, a "click" reaction that forms a stable triazole linkage. nih.govwikipedia.org this compound can be employed as an A-B type monomer in step-growth polymerizations with a molecule containing both an azide and another reactive group, or it can be co-polymerized with a diazide monomer to produce polytriazoles. rsc.org These polymers are known for their high thermal stability and strong adhesion properties.

The general scheme for such a polymerization is depicted below:

n N≡C-CH₂-NHSO₂-Ph + n N₃-R-N₃ → [-C(N₃)C-CH₂-NHSO₂-Ph-N₃-R-N₃-]n

This approach allows for the incorporation of the benzenesulfonamide (B165840) moiety into the polymer backbone, which can impart specific properties such as increased thermal stability, altered solubility, or potential biological activity.

Furthermore, the alkyne group can be used to functionalize surfaces. For instance, a surface modified with azide groups can be readily reacted with this compound via click chemistry. This covalent attachment can be used to alter the surface properties of materials, for example, to enhance their biocompatibility, or to introduce specific binding sites.

The versatility of the click reaction allows for the creation of a wide range of functional materials as summarized in the table below:

| Application | Description |

| Polymer Synthesis | Acts as a monomer in azide-alkyne cycloaddition polymerizations to form polytriazoles with benzenesulfonamide side chains. |

| Surface Modification | Covalently attaches to azide-functionalized surfaces to introduce the benzenesulfonamide group, altering surface properties. |

| Bioconjugation | The alkyne group can be used to "click" the sulfonamide onto biomolecules for applications in diagnostics and drug delivery. |

Through these and other synthetic strategies, this compound serves as a valuable precursor for the development of a new generation of functional organic materials.

Exploration of Catalytic and Biological Activities Through N Prop 2 Yn 1 Yl Benzenesulfonamide Derivatives

Design and Synthesis of Derivatives for Targeted Biological Interactions

The inherent bioactivity of the benzenesulfonamide (B165840) group, found in numerous pharmaceutical agents, makes its derivatives, including those of N-(prop-2-yn-1-yl)benzenesulfonamide, prime candidates for drug discovery. nih.gov The design and synthesis of these derivatives are often guided by the goal of achieving specific interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For benzenesulfonamide derivatives, SAR studies involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their impact on a specific biological outcome.

Systematic SAR studies on scaffolds similar to this compound have shown that different regions of the molecule can be modified to enhance potency. nih.gov For instance, in a study of sulfonamide-based inhibitors, it was found that the sulfonamide and benzyl (B1604629) moieties were crucial for maintaining selectivity towards the target, while modifications to an amide domain could boost potency. nih.gov This highlights that even small changes, such as altering substituents on the phenyl ring or modifying the propargyl group, can significantly affect how the molecule interacts with its biological target.

Key insights from SAR studies on related benzenesulfonamide derivatives include:

Impact of Substituents: The presence of specific functional groups can dramatically alter activity. For example, derivatives bearing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group were found to be more active than those with a simpler 4-chlorobenzene-1-sulfonyl group, suggesting the importance of the NH-CO group for the observed activity. researchgate.net

Role of Core Structure: The presence of a styryl group on a 2-acetyl-4-(methylbenzene)sulfonamide scaffold resulted in significant anticholinesterase activity, demonstrating how larger appended structures can introduce or enhance biological effects. mdpi.com

Stereochemistry and Conformation: The three-dimensional arrangement of atoms is critical. The dihedral angle between aromatic rings in sulfonamide derivatives, for example, can influence binding to a target site. nih.gov

Table 1: Illustrative SAR Data for Benzenesulfonamide Derivatives This table is a representative example based on findings from various studies on benzenesulfonamide derivatives and does not represent a single, specific study.

| Compound/Modification | Modification Site | Observed Activity Change | Reference |

| Addition of NH-CO group | Benzenesulfonyl Moiety | Increased Activity | researchgate.net |

| Addition of Styryl Arm | Phenyl Ring | Significant Anticholinesterase Activity | mdpi.com |

| Modifications to Amide Domain | Peripheral Moiety | Increased Potency | nih.gov |

| Phenyl Ring Replacement | Core Scaffold | Loss of Activity | nih.gov |

Lead Optimization Strategies in Preclinical Compound Development

For a lead compound based on the this compound scaffold, optimization strategies would focus on several key areas:

Improving Potency and Efficacy: Medicinal chemists synthesize new analogues to strengthen the interaction with the biological target. creative-biostructure.com This might involve altering functional groups to improve binding affinity.

Enhancing Selectivity: A drug should interact primarily with its intended target to avoid off-target effects. criver.com Modifications are made to increase selectivity for the desired biological target over other related targets.

Optimizing ADMET Properties: This involves improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. danaher.com The goal is to ensure the molecule can reach its target in the body, remain stable long enough to exert its effect, and be cleared without causing toxicity. researchgate.net

Structural Simplification: Sometimes, large and complex lead compounds have poor pharmacokinetic profiles. scienceopen.com A strategy of "structural simplification" involves removing non-essential parts of the molecule to improve its drug-like properties without losing potency. scienceopen.com

Investigation of Catalytic Capabilities of this compound Derivatives

Beyond biological applications, the unique chemical structure of this compound derivatives makes them interesting candidates for catalysis. The presence of the alkyne (prop-2-yn-1-yl) group, in particular, opens up possibilities for their participation in a variety of chemical transformations.

Biomolecular Catalyst Mimicry and Performance Evaluation

Biomolecular catalyst mimicry involves designing synthetic molecules that replicate the function of natural enzymes. While direct studies on this compound as a catalyst mimic are not prevalent, its derivatives have been shown to act as substrates in reactions that utilize transition metal catalysts, a common feature in both synthetic chemistry and enzymatic processes.

For example, the development of an iron-catalyzed tandem reaction using N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide demonstrates how this scaffold can participate in complex, enzyme-like cascade reactions. acs.orgacs.org In this process, an inexpensive and non-toxic iron catalyst facilitates multiple steps (sulfonylation, C-H activation, and cyclization) in a single pot. acs.orgacs.org This approach mimics the efficiency of enzymes, which often orchestrate multi-step transformations within a single active site. The performance of such synthetic systems is evaluated based on their yield, selectivity, and tolerance to various functional groups, much like how the efficiency of an enzyme is assessed.

Scope of Catalyzed Transformations (e.g., functional group interconversions)

Derivatives of this compound have been successfully used as starting materials in catalyzed reactions to synthesize more complex heterocyclic structures. These transformations showcase the versatility of the scaffold in facilitating key functional group interconversions and bond formations.

A notable example is the iron-catalyzed tandem reaction between N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and benzenesulfonohydrazide (B1205821) . acs.org This process, catalyzed by inexpensive iron(II) sulfate (B86663) (FeSO₄), leads to the formation of benzosultams, a class of compounds with significant biological activities. acs.orgacs.org

The reaction proceeds through several key steps:

Sulfonylation: The initial reaction involves the formation of a sulfonyl radical.

C(sp²)–H Activation: The catalyst facilitates the activation of a carbon-hydrogen bond on the phenyl ring.

Cyclization: An intramolecular cyclization occurs, leading to the final benzosultam product.

This methodology demonstrates good functional group tolerance, meaning it works even when various other functional groups are present on the starting materials. acs.org For instance, the reaction is successful with different substituents on the N-phenyl group of the sulfonamide. acs.org

Table 2: Examples of Catalyzed Transformations Using an this compound Derivative Based on the iron-catalyzed synthesis of benzosultams.

| Starting Material 1 | Catalyst | Transformation Type | Product Class | Reference |

| N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide | FeSO₄ | Tandem Sulfonylation, C-H Activation, Cyclization | Benzosultam | acs.orgacs.org |

| N-(4-methylphenyl)-N-(prop-2-yn-1-yl)benzenesulfonamide | FeSO₄ | Tandem Sulfonylation, C-H Activation, Cyclization | Substituted Benzosultam | acs.org |

| N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)benzenesulfonamide | FeSO₄ | Tandem Sulfonylation, C-H Activation, Cyclization | Substituted Benzosultam | acs.org |

| N-(2-naphthyl)-N-(prop-2-yn-1-yl)benzenesulfonamide | FeSO₄ | Tandem Sulfonylation, C-H Activation, Cyclization | Naphthyl-fused Sultam | acs.org |

These examples highlight the potential of this compound derivatives to serve as versatile building blocks in catalysis, enabling the efficient synthesis of valuable and complex molecules through novel reaction pathways.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the identity and purity of N-(prop-2-yn-1-yl)benzenesulfonamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) (CH₂) protons, the acetylenic proton (C≡CH), and the amine (NH) proton. The aromatic protons typically appear as a complex multiplet in the range of 7.5-8.0 ppm. The methylene protons adjacent to the nitrogen and the alkyne group are expected to appear as a doublet, while the terminal acetylenic proton should present as a triplet. The sulfonamide NH proton signal can be broad and its chemical shift may vary.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. The benzene ring carbons are expected to produce signals in the aromatic region (~127-140 ppm). The carbons of the propargyl group will have characteristic shifts, with the acetylenic carbons appearing in the range of ~70-80 ppm and the methylene carbon appearing further upfield.

Expected ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | ~ 7.5 - 8.0 | Multiplet |

| Amine (NH) | Variable | Broad Singlet |

| Methylene (CH₂) | ~ 3.9 - 4.2 | Doublet |

Expected ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (C-ipso) | ~ 139 - 142 |

| Aromatic (C-ortho, C-meta, C-para) | ~ 127 - 134 |

| Acetylenic (C≡CH) | ~ 78 - 82 |

| Acetylenic (C≡CH) | ~ 71 - 75 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., HRMS, ESI)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. The compound has a molecular weight of 195.24 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), would provide the highly accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₉NO₂S). For instance, the expected mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. While specific HRMS data for the title compound is not detailed in the searched literature, related sulfonamides have been successfully characterized using these methods, confirming their elemental composition. wiley-vch.de

The mass spectrum would also display characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the S-N bond, the loss of the propargyl group, or the fragmentation of the benzenesulfonyl moiety, leading to ions such as the benzenesulfonyl cation (m/z 141) and the phenyl cation (m/z 77).

Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z |

|---|---|---|

| [M]⁺ | [C₉H₉NO₂S]⁺ | 195.04 |

| [M+H]⁺ | [C₉H₁₀NO₂S]⁺ | 196.05 |

| [C₆H₅SO₂]⁺ | [C₆H₅O₂S]⁺ | 141.00 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, as well as information about its intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The structure of a related compound, N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide, was determined by X-ray crystallography, revealing a distorted tetrahedral geometry around the sulfur atom and a specific dihedral angle between the phenyl rings. nih.gov In that crystal structure, molecules were linked by C-H···O hydrogen bonds. nih.gov For this compound, one would expect the sulfonamide N-H group to act as a hydrogen bond donor, likely forming N-H···O=S hydrogen bonds that link molecules into chains or dimers.

A search of the referenced literature did not yield a solved crystal structure for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, aromatic C-H, and alkyne C-H and C≡C bonds.

The parent compound, benzenesulfonamide (B165840), shows characteristic S=O stretching bands. nist.gov For the title compound, the presence of the propargyl group would introduce two highly characteristic peaks: a sharp, strong absorption for the terminal alkyne C-H stretch and a weaker absorption for the C≡C triple bond stretch. The N-H stretching vibration of the sulfonamide group is also a key diagnostic feature.

Expected IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Sulfonamide) | Stretch | 3300 - 3200 | Medium |

| C-H (Alkyne) | Stretch | 3320 - 3280 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C≡C (Alkyne) | Stretch | 2150 - 2100 | Weak to Medium |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1320 | Strong |

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, Column Chromatography)

Chromatographic methods are indispensable for monitoring the progress of the synthesis of this compound and for its subsequent purification.

Thin-Layer Chromatography (TLC): TLC is used for the rapid, qualitative analysis of reaction mixtures. A small spot of the reaction solution is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297). The separation of the product from starting materials and byproducts is visualized under UV light or with a chemical stain. The relative mobility of the spots (Rf value) helps determine the reaction's progress.

Column Chromatography: For purification on a preparative scale, column chromatography is the standard method. amazonaws.com A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column and eluted with a solvent system (eluent), often guided by the conditions optimized via TLC. Fractions are collected and analyzed by TLC to isolate the pure this compound. For sulfonamides, mixtures of hexane (B92381) and ethyl acetate are common eluents. amazonaws.comwiley-vch.de

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Green Chemistry Principles for Sustainable Synthesis

The synthesis of N-(prop-2-yn-1-yl)benzenesulfonamide and its derivatives is increasingly being viewed through the lens of green chemistry and sustainable manufacturing. The 12 Principles of Green Chemistry provide a framework for developing more environmentally benign chemical processes. warnerbabcock.comacs.org Key principles such as waste prevention, atom economy, and the use of catalysis are central to this effort. acs.org Traditional batch syntheses of sulfonamides can generate significant waste and may involve hazardous reagents and solvents. unibo.it

Future research will likely focus on integrating flow chemistry for the synthesis of this compound. Continuous flow manufacturing offers several advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The inherent safety of flow reactors, which handle small volumes of reagents at any given time, is particularly advantageous when dealing with potentially energetic materials or hazardous reaction conditions.

The application of green chemistry principles could involve several strategies:

Catalysis: Employing catalytic reagents instead of stoichiometric ones can significantly reduce waste. acs.org For instance, developing catalytic N-alkylation methods for benzenesulfonamide (B165840) with propargyl halides would be superior to methods requiring stoichiometric amounts of strong bases.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Reactions like A3 coupling (aldehyde-alkyne-amine) to form propargylamines are examples of high atom economy processes that could be adapted. researchgate.net

Safer Solvents: Research into using safer, renewable, or even solvent-free reaction conditions is a key green objective. warnerbabcock.com Supercritical CO2 (scCO2) is an example of a green solvent alternative to traditional organic solvents. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing syntheses that minimize byproducts, moving from batch to continuous flow processes to reduce solvent and energy waste. unibo.it |

| Atom Economy | Prioritizing addition reactions (e.g., direct N-H insertion) over substitution reactions that generate salt waste. acs.org |

| Catalysis | Using recyclable catalysts, such as copper(I) iodide on a magnetic support, for the propargylation step to simplify purification and reduce waste. researchgate.net |

| Energy Efficiency | Developing syntheses that can be conducted at ambient temperature and pressure, potentially aided by methods like sonochemistry or mechanochemistry. warnerbabcock.comresearchgate.net |

| Reduce Derivatives | Avoiding the use of protecting groups on the sulfonamide nitrogen by using highly selective catalysts. acs.org |

Development of Novel Catalytic Systems for Chemo- and Regioselective Transformations

The propargyl group in this compound is a versatile handle for a variety of chemical transformations. Future research is geared towards developing novel catalytic systems that can precisely control the chemo- and regioselectivity of these reactions.

One major area of focus is the metal-catalyzed alkyne-azide cycloaddition (click chemistry) to form 1,2,3-triazoles. nih.gov While this reaction is already highly efficient, new catalytic systems are being explored to enhance its scope, improve reaction rates under biological conditions, and allow for novel post-cyclization modifications.

Furthermore, the development of catalysts for other transformations of the alkyne group is a promising avenue. For example, gold(I) catalysts have been shown to be highly effective in the regioselective hydration of alkynylsulfonamides to produce N-ketosulfonamides with 100% atom economy. researchgate.net Adapting such catalytic systems could provide a straightforward route to a new class of functionalized benzenesulfonamides from this compound.

Supramolecular chemistry offers another innovative approach. Host-guest chemistry using macrocyclic compounds like calixarenes can be used to protect one part of a molecule while allowing a reaction to occur at a specific, unprotected site. nih.gov A funnel-like receptor, for instance, can bind and orient a guest molecule, enabling a regioselective transformation that would be difficult to achieve using conventional methods. nih.gov This principle could be applied to selectively modify either the alkyne or the aromatic ring of this compound.

| Transformation | Catalytic System/Method | Potential Product from this compound |

| Alkyne-Azide Cycloaddition | Copper(I) or Ruthenium(II) catalysts | Substituted 1,2,3-triazolyl-methyl-benzenesulfonamides. nih.gov |

| Alkyne Hydration | Gold(I) catalysts | N-(2-oxopropyl)benzenesulfonamide. researchgate.net |

| Coupling Reactions | Copper(I) iodide with an ionic liquid | N-(1,3-diarylprop-2-yn-1-yl)benzenesulfonamides (via A3 coupling). researchgate.net |

| Regioselective Functionalization | Supramolecular protection (e.g., calixarenes) | Selective modification of either the phenyl ring or the alkyne terminus. nih.gov |

Expansion into Materials Science and Supramolecular Chemistry Applications

The rigid, linear structure of the propargyl group, combined with the hydrogen-bonding capabilities of the sulfonamide, makes this compound an attractive candidate for applications in materials science and supramolecular chemistry. Supramolecular chemistry involves the organization of molecules into larger, functional structures through non-covalent interactions. nih.gov

The terminal alkyne is a powerful functional group for polymerization and for grafting the molecule onto surfaces or into polymer backbones via click chemistry. This could be used to create novel functional polymers or hybrid materials. For example, incorporating this molecule into a polymer could introduce specific recognition sites or alter the material's physical properties. Nitrogen-containing heterocyclic scaffolds, which can be readily synthesized from alkyne precursors, are fundamental in materials science. researchgate.net

In supramolecular chemistry, the sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). These interactions, along with potential π-π stacking from the benzene (B151609) ring, can direct the self-assembly of molecules into well-defined architectures like ribbons, sheets, or networks. nih.gov The crystal structure of a related compound, N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide, reveals that C-H···O hydrogen bonds link molecules into a ribbon-like structure. nih.gov Similar interactions could be exploited to design new crystalline materials or gels with tailored properties using this compound.

Advanced Chemical Biology Tool Development and Probe Design

A significant future direction for this compound lies in its use as a scaffold for chemical biology tools and probes. The benzenesulfonamide core is a well-established pharmacophore found in many drugs, while the terminal alkyne allows for covalent attachment to biomolecules or reporter tags using bioorthogonal chemistry.

The alkyne group can be readily coupled to an azide-modified biomolecule (e.g., a protein or nucleic acid) or a fluorescent dye using the copper-catalyzed alkyne-azide cycloaddition (CuAAC). This methodology is highly valued in medicinal chemistry and chemical biology for its efficiency and specificity. nih.gov Benzenesulfonamide derivatives have previously been employed in the preparation of gene probe labels. nih.gov

Future research will likely involve synthesizing libraries of this compound derivatives with different substituents on the benzene ring. These libraries can then be screened for binding to specific biological targets, such as enzymes or receptors. Once a "hit" is identified, the alkyne handle can be used to:

Create Activity-Based Probes (ABPs): To identify and profile the activity of specific enzymes within a complex biological sample.

Develop Fluorescent Probes: By attaching a fluorophore to visualize the localization of the molecule or its target within cells.

Synthesize PROTACs (Proteolysis Targeting Chimeras): By linking the sulfonamide binder to an E3 ligase-recruiting moiety to induce the degradation of a target protein.

This approach combines the target-recognition properties of the sulfonamide scaffold with the versatile conjugation chemistry of the propargyl group, opening up new possibilities for drug discovery and for studying biological systems.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(prop-2-yn-1-yl)benzenesulfonamide, and how can its purity be validated?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting benzenesulfonyl chloride with propargylamine (prop-2-yn-1-amine) in the presence of a base like triethylamine or NaH in anhydrous solvents (e.g., acetonitrile or dichloromethane). For example, in a reported procedure, propargylamine and benzenesulfonyl chloride reacted at 0°C with NaH, followed by stirring at room temperature to yield the product . Post-synthesis, purity is validated using thin-layer chromatography (TLC) and high-resolution techniques like -NMR and -NMR. For instance, -NMR peaks for the propargyl group appear as triplets at δ ~2.5 ppm (CH) and a singlet at δ ~1.9 ppm (terminal alkyne proton) .

Structural Analysis

Q. Q2. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol or ethyl acetate). Data collection is performed using a diffractometer, and structures are solved using direct methods in programs like SHELXS or SHELXD . Refinement employs SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. For example, in related sulfonamide derivatives, hydrogen bonds between sulfonyl oxygen and amine groups are critical for stabilizing the crystal lattice . Mercury software is recommended for visualizing and analyzing intermolecular interactions post-refinement .

Advanced Synthesis Optimization

Q. Q3. How can low yields (~30%) in the synthesis of this compound derivatives be addressed?

Methodological Answer: Low yields often arise from competing side reactions (e.g., alkyne dimerization) or inefficient coupling. Strategies include:

- Temperature control : Maintaining reaction temperatures below 0°C during sulfonamide bond formation to suppress side reactions .

- Catalyst optimization : Using Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in propargylation steps .

- Purification : Employing column chromatography with silica gel or alumina, using gradients of ethyl acetate/hexane (e.g., 1:5 to 1:3) to isolate pure products .

For example, a derivative synthesized via propargylamine coupling achieved 78% yield after optimizing solvent (anhydrous acetonitrile) and purification (DCM/methanol gradient) .

Pharmacological Applications

Q. Q4. What role does this compound play in NLRP3 inflammasome inhibition, and how are its biological activities validated?

Methodological Answer: Derivatives of this compound are explored as second-generation NLRP3 inhibitors. For instance, Compound 31 (4-(2-aminoethyl)-N-(prop-2-yn-1-yl)benzenesulfonamide) showed inhibitory activity in IL-1β release assays. Biological validation involves:

- In vitro assays : THP-1 macrophages are primed with LPS and stimulated with ATP or nigericin; IL-1β levels are quantified via ELISA .

- Structure-activity relationship (SAR) : Modifying the propargyl group (e.g., adding substituted benzylamines) enhances binding to the NLRP3 NACHT domain .

Advanced derivatives like 34 (4-(2-((5-chloro-2-methoxybenzyl)amino)ethyl)-N-(prop-2-yn-1-yl)benzenesulfonamide) achieved IC values <100 nM in inflammasome inhibition assays .

Data Contradiction Analysis

Q. Q5. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives?

Methodological Answer: Discrepancies often arise from solvent effects, concentration, or impurities. Steps include:

Reference standardization : Compare data against deuterated solvent peaks (e.g., CDCl at δ 7.26 ppm for -NMR).

Paramagnetic shielding : Propargyl protons may shift upfield in polar solvents (e.g., DMSO-d vs. CDCl) .

Impurity checks : Use -NMR DEPT-135 to confirm absence of unreacted starting materials (e.g., residual propargylamine at δ ~80 ppm for sp carbons) .

For example, a derivative’s propargyl CH group showed δ 2.48 ppm in CDCl but δ 2.52 ppm in DMSO-d due to hydrogen bonding .

Advanced Computational Modeling

Q. Q6. What computational methods are used to predict the reactivity of this compound in click chemistry?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts alkyne reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include:

- HOMO-LUMO gaps : Narrow gaps (~5 eV) indicate higher reactivity .

- Natural bond orbital (NBO) analysis : Propargyl sulfonamides show strong electron-withdrawing effects from the sulfonyl group, polarizing the alkyne for regioselective triazole formation .

Software like Gaussian 16 or ORCA is used, with solvent effects modeled via the conductor-like polarizable continuum model (CPCM) .

Analytical Method Development

Q. Q7. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Methodological Answer: Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 μm) is standard. Optimization steps:

- Mobile phase : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid improves peak symmetry.

- Detection : UV at 254 nm (sulfonamide absorbance).

- Validation : Linearity (R >0.99), LOD/LOQ (e.g., 0.1 μg/mL and 0.3 μg/mL), and recovery (>95%) are assessed using spiked plasma samples .

Stability and Degradation

Q. Q8. What are the major degradation pathways of this compound under acidic conditions, and how are they characterized?

Methodological Answer: Acidic hydrolysis targets the sulfonamide bond. In 1M HCl at 60°C, the compound degrades into benzenesulfonic acid and propargylamine. Characterization tools:

- LC-MS : Degradants identified via m/z 141 (propargylamine, [M+H]) and m/z 173 (benzenesulfonic acid, [M-H]).

- Kinetic studies : Pseudo-first-order rate constants (k) are calculated using Arrhenius plots to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.